molecular formula C9H12O4 B2925529 Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate CAS No. 2408968-91-0

Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate

Cat. No.: B2925529
CAS No.: 2408968-91-0
M. Wt: 184.191
InChI Key: XUHSQZSJLRUSSD-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS 2408968-91-0, molecular formula C₉H₁₂O₄, molecular weight 184.19) is a spirocyclic compound featuring a 4-oxaspiro[2.4]heptane core . The structure comprises two fused rings: a 2-membered and a 4-membered ring connected via a spiro junction, with an oxygen atom (oxa) in the 4-membered ring and an ester group at position 5. This compound is commercially available in quantities ranging from 50 mg to 1 g, with applications likely in medicinal chemistry as a building block for drug discovery .

Properties

IUPAC Name

ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-12-8(11)7-6(10)5-13-9(7)3-4-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHSQZSJLRUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable dihalide under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.

Scientific Research Applications

Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by its spirocyclic structure, which can interact with various molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity.

Comparison with Similar Compounds

Structural Analogues: Heteroatom Substitution

Spirocyclic compounds often exhibit unique physicochemical properties due to their rigid frameworks. Below is a comparison of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate with analogues featuring heteroatom substitutions:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
This compound 2408968-91-0 C₉H₁₂O₄ 184.19 Reference compound with oxygen (oxa) in the spiro ring.
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride 2007919-30-2 C₉H₁₅NO₂·HCl 205.68 Nitrogen (aza) replaces oxygen; hydrochloride salt enhances solubility .
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate 1422354-53-7 C₁₀H₁₄O₃S 214.28 Sulfur (thia) replaces oxygen; larger spiro system ([3.4]octane) .

Key Insights :

  • Electronic Effects : The substitution of oxygen with nitrogen (aza) introduces basicity, enabling salt formation (e.g., hydrochloride), which improves aqueous solubility . Sulfur (thia) increases lipophilicity and may alter metabolic stability due to its larger atomic radius and lower electronegativity .

Functional Group Modifications

Substituents on the spiro framework significantly influence biological activity and synthetic utility:

Compound Name CAS Number Key Functional Modifications
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate 351369-91-0 Benzyl group at position 5; introduces steric bulk and aromaticity .
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate N/A Bicyclic (norbornane-like) structure instead of spiro; rigid conformation .

Key Insights :

  • Steric Effects : The benzyl group in Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate may hinder enzymatic degradation, prolonging metabolic half-life .
  • Conformational Rigidity : Bicyclic systems (e.g., bicyclo[4.1.0]heptane) restrict molecular flexibility, making them valuable in designing enzyme inhibitors .

Key Insights :

  • Safety : Aza derivatives exhibit higher toxicity (e.g., skin/eye irritation) compared to the oxa parent compound .
  • Solubility : The hydrochloride salt of the aza analogue (CAS 2007919-30-2) offers improved solubility, critical for in vivo applications .

Biological Activity

Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.

  • Molecular Formula : C9_9H12_{12}O4_4
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 2408968-91-0

The compound features a spirocyclic structure, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with suitable dihalides under basic conditions. This process leads to the formation of the spirocyclic structure through cyclization reactions, which can be optimized for yields and purity through techniques such as recrystallization or chromatography .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets due to its unique spirocyclic structure. It may act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways .

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Anti-inflammatory Effects : Compounds in the same class have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Properties : Studies on related γ-butyrolactones indicate that they can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects, which could be explored further for developing new antibiotics .

Case Studies and Research Findings

A review of literature provides insights into the biological activity of compounds related to this compound:

StudyCompoundActivityIC50_{50} Value
Roy et al., 2021γ-butyrolactonesCytotoxicity against RAW 264.7 cells34.3 μM
Sasaki et al., 2021LactoquinomycinAKT inhibitory activity0.149 - 0.313 μM
Huth et al., 2021Synthetic butyrolactoneHSP90 inhibitory activityKi = 1.9 μM

These findings highlight the potential of spirocyclic compounds in drug development, particularly in oncology and infectious disease treatment.

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